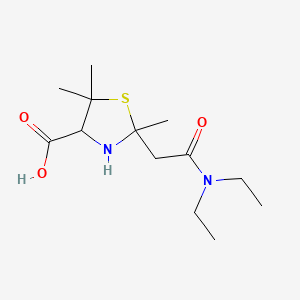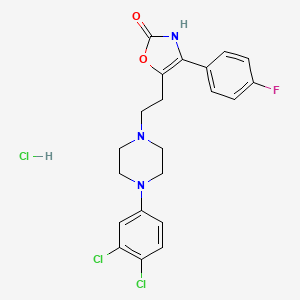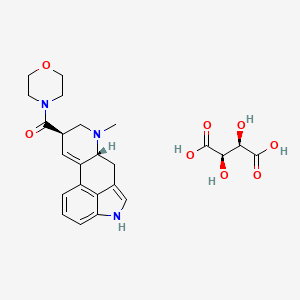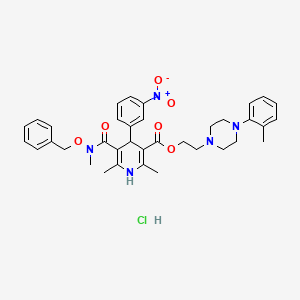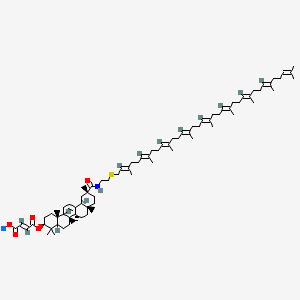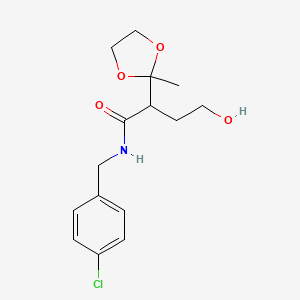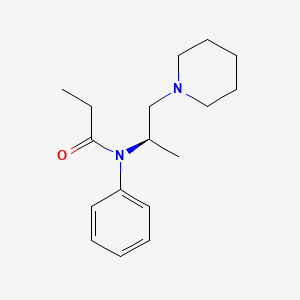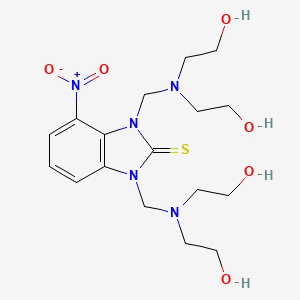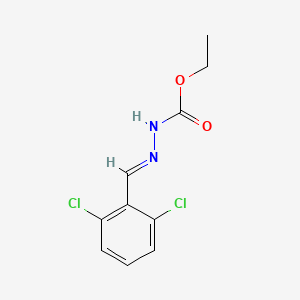
3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The initial step involves the synthesis of a monoketone curcumin analogue through the Claisen-Schmidt reaction. This intermediate is then reacted with phenyl hydrazine in the presence of potassium hydroxide under reflux to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide.
Pyrazolo-Pyridine Analogues: Compounds like (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
130366-44-8 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-phenyl-4,7-dihydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C22H24N2O3/c1-22(2)13-18-17(14-27-22)21(24(23-18)16-8-6-5-7-9-16)15-10-11-19(25-3)20(12-15)26-4/h5-12H,13-14H2,1-4H3 |
InChIキー |
RCVASGBNMURCEX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=NN(C(=C2CO1)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


